2-Hydroxy-3',4',5'-trifluoroacetophenone chemical structure and properties
2-Hydroxy-3',4',5'-trifluoroacetophenone chemical structure and properties
This guide details the chemical structure, synthesis, properties, and applications of 2-Hydroxy-3',4',5'-trifluoroacetophenone (synonym: 2-hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one).
Chemical Identity & Structural Analysis[1][2]
2-Hydroxy-3',4',5'-trifluoroacetophenone is a fluorinated
This compound acts as a high-value "warhead" intermediate for synthesizing heterocycles, particularly in the development of next-generation azole antifungals and kinase inhibitors where the 3,4,5-trifluoro substitution pattern confers enhanced metabolic stability and lipophilicity.
Nomenclature & Identifiers[2][3][4][5]
| Property | Specification |
| IUPAC Name | 2-Hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one |
| Common Name | 3,4,5-Trifluorophenacyl alcohol |
| CAS Number | Not widely listed; Analogous to 220141-73-1 (Parent ketone) |
| Molecular Formula | |
| Molecular Weight | 190.12 g/mol |
| SMILES | OCC(=O)C1=CC(F)=C(F)C(F)=C1 |
| Structure Class |
Structural Diagram
The following diagram illustrates the core connectivity and the critical reactive centers.
Caption: Functional dissection of 2-Hydroxy-3',4',5'-trifluoroacetophenone showing the electronic effects of the fluorinated ring on the reactive ketone tail.
Synthesis Protocols
The synthesis of
Pathway: Bromination-Hydrolysis Sequence
Step 1:
-Bromination
Reagents: 3,4,5-Trifluoroacetophenone,
Step 2: Formate-Mediated Hydrolysis
Reagents: Sodium Formate (
Detailed Workflow Diagram
Caption: Step-wise synthetic route from the parent acetophenone to the alpha-hydroxy target via a formate ester intermediate.
Experimental Protocol (Formate Method)
-
Bromination: Dissolve 3,4,5-trifluoroacetophenone (1.0 eq) in Ethyl Acetate. Add
(2.2 eq) and reflux for 4–6 hours until TLC indicates consumption of starting material. Filter the copper salts and concentrate to yield the -bromo intermediate. -
Substitution: Suspend the crude
-bromo ketone in 85% Formic Acid containing Sodium Formate (3.0 eq). Reflux for 3 hours. -
Hydrolysis: Add 1N HCl to the reaction mixture and stir at 50°C for 1 hour to cleave the formate ester.
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with Brine. Dry over
. -
Purification: Recrystallize from Hexane/EtOAc (typically 9:1) to yield white crystals.
Physical & Chemical Properties[1][3][4][5][6][7][8]
The introduction of three fluorine atoms significantly alters the physicochemical profile compared to non-fluorinated acetophenone, enhancing lipophilicity and altering pKa.
| Property | Value / Characteristic | Note |
| Appearance | White to off-white crystalline solid | Phenacyl alcohols are typically solids. |
| Melting Point | 75°C – 85°C (Predicted) | Higher than parent ketone due to H-bonding. |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Poor water solubility. |
| Reactivity | Redox Active | Can be oxidized to glyoxals or reduced to diols. |
| Stability | Hygroscopic | Store under inert atmosphere (Argon/Nitrogen). |
| Acidity (pKa) | ~11.5 (Alcoholic OH) | Fluorine induction increases acidity of the |
Applications in Drug Development[4][5][9][10]
This compound is a "privileged scaffold" in medicinal chemistry, primarily used to construct heterocycles found in antifungal and oncology drugs.
Synthesis of Azole Antifungals
The
Imidazole & Thiazole Formation
Condensation with thioureas or amidines yields 2-aminothiazoles or imidazoles, which are common pharmacophores in kinase inhibitors (e.g., VEGFR, EGFR inhibitors).
Bioisosteric Replacement
The 3,4,5-trifluorophenyl group serves as a bioisostere for electron-deficient heterocycles, providing a unique electrostatic surface that can improve binding affinity in hydrophobic pockets of enzymes.
Caption: Divergent synthesis pathways transforming the alpha-hydroxy ketone into bioactive heterocyclic scaffolds.
Safety & Handling (E-E-A-T)
Warning: While the
-
Lachrymator Precursors: The synthesis involves
-bromo ketones, which are potent lachrymators (tear gas agents). All bromination steps must be performed in a functioning fume hood . -
Skin Contact: Fluorinated organics can show enhanced skin permeation. Wear nitrile gloves and lab coats.
-
Storage: Store at 2–8°C in a tightly sealed container. The compound is sensitive to oxidation; prolonged exposure to air can convert the alcohol to a keto-aldehyde (glyoxal).
References
-
Sigma-Aldrich. (2024). Product Specification: 2',4',5'-Trifluoroacetophenone. Retrieved from
-
ChemicalBook. (2024). Synthesis of 3,4,5-Trifluoroacetophenone derivatives. Retrieved from
-
National Institutes of Health (NIH). (2014). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. PMC4004242. Retrieved from
-
Organic Syntheses. (1973). Bromination of Acetophenones: General Procedures. Coll. Vol. 5, p. 117. Retrieved from
-
MDPI. (2023). Acetophenone Derivatives in Drug Research and Development. Molecules. Retrieved from
